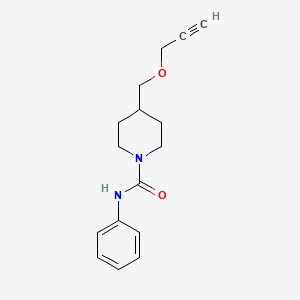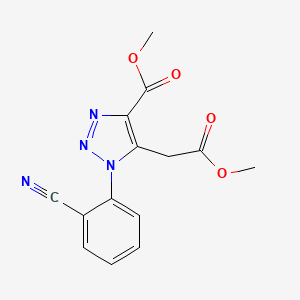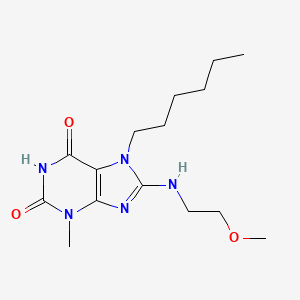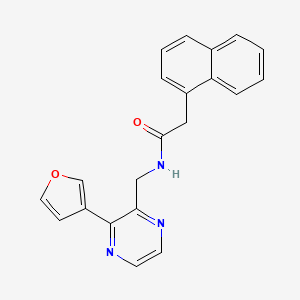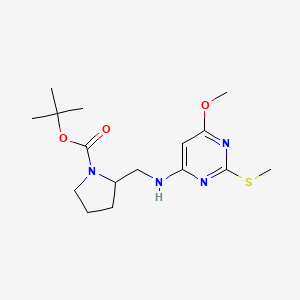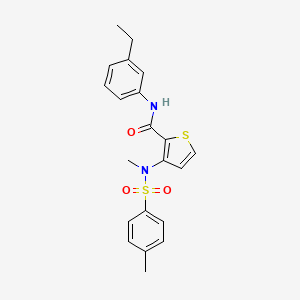
3-(N,4-dimethylphenylsulfonamido)-N-(3-ethylphenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a compound would include its IUPAC name, common names, and structural formula. It might also include its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its molecular geometry.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Inhibition of Carbonic Anhydrases
Research has identified aromatic sulfonamides, including structures similar to 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethylphenyl)thiophene-2-carboxamide, as inhibitors of carbonic anhydrase (CA) isoenzymes. Such compounds show promise in modulating the activity of CAs, which play crucial roles in physiological processes like respiration, acid-base balance, and the formation of cerebrospinal fluid. Specifically, compounds in this category have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against CA I, CA II, CA IV, and CA XII, highlighting their potential for therapeutic applications in conditions where CA modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Antiproliferative Activity Against Cancer Cell Lines
Novel thiophene derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antiproliferative activity. These studies have shown that certain thiophene and thienopyrimidine derivatives exhibit significant activity against cancer cell lines, such as breast and colon cancer cells. The findings suggest that modifications of the thiophene structure, including sulfonamide groups, could lead to potent anticancer agents, offering a pathway for the development of new therapeutic strategies (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Synthesis and Characterization of Polyamides
The synthesis and characterization of aromatic–aliphatic polyamides using thiophene derivatives have been explored, indicating the utility of such compounds in materials science. These polyamides, derived from thiophene structures similar to the compound , exhibit desirable properties such as high solubility in polar solvents, the ability to form transparent and flexible films, and stability at high temperatures. This research opens avenues for the application of thiophene derivatives in the development of new materials with potential uses in various industrial and technological domains (Ubale, Sagar, Maldar, & Birajdar, 2001).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
特性
IUPAC Name |
N-(3-ethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-4-16-6-5-7-17(14-16)22-21(24)20-19(12-13-27-20)23(3)28(25,26)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHXQRSEMXCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2897793.png)
![2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2897794.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2897795.png)
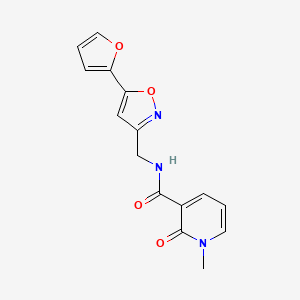
![2-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2897797.png)
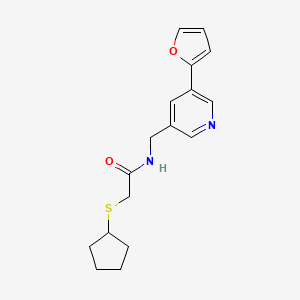
![1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine](/img/structure/B2897800.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)
